8-Methyl-5,8-diazaspiro[3.5]nonanedihydrochloride
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Overview
Description
8-Methyl-5,8-diazaspiro[35]nonane dihydrochloride is a chemical compound with the molecular formula C8H16N2·2HCl It is a spirocyclic compound, characterized by a unique structure where two rings are connected through a single atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with a ketone or aldehyde, followed by methylation and subsequent conversion to the dihydrochloride salt. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acids or bases to facilitate the cyclization and methylation steps.
Industrial Production Methods: On an industrial scale, the production of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH is crucial to optimize the synthesis and minimize by-products.
Chemical Reactions Analysis
Types of Reactions: 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms in the dihydrochloride salt can be replaced by other nucleophiles like hydroxide or alkoxide ions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Sodium hydroxide, potassium tert-butoxide; reactions often conducted in polar solvents like water or alcohols.
Major Products Formed:
Oxidation: N-oxides of 8-methyl-5,8-diazaspiro[3.5]nonane.
Reduction: Reduced amine derivatives.
Substitution: Hydroxide or alkoxide substituted derivatives.
Scientific Research Applications
8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific biological pathways.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 8-methyl-5,8-diazaspiro[3.5]nonane dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s spirocyclic structure allows it to fit into unique binding sites, modulating the activity of its targets. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways.
Comparison with Similar Compounds
- 7-Methyl-2,7-diazaspiro[3.5]nonane dihydrochloride
- 2-Oxa-5,8-diazaspiro[3.5]nonane dihydrochloride
Comparison: 8-Methyl-5,8-diazaspiro[3.5]nonane dihydrochloride is unique due to its specific spirocyclic structure and the presence of both secondary and tertiary amine groups. This distinguishes it from similar compounds, which may have different ring sizes or functional groups, leading to variations in their chemical reactivity and biological activity.
Properties
Molecular Formula |
C8H18Cl2N2 |
---|---|
Molecular Weight |
213.15 g/mol |
IUPAC Name |
8-methyl-5,8-diazaspiro[3.5]nonane;dihydrochloride |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-6-5-9-8(7-10)3-2-4-8;;/h9H,2-7H2,1H3;2*1H |
InChI Key |
DQMOXFCFERHVPL-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCNC2(C1)CCC2.Cl.Cl |
Origin of Product |
United States |
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